molecular formula C20H14F5N3O2S B560500 (R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo(4,3-c)quinoline CAS No. 959997-22-9

(R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo(4,3-c)quinoline

Cat. No. B560500
M. Wt: 455.403
InChI Key: XODSHWXKSMPDRP-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel γ-secretase inhibitor;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Synthesis and Luminophore Applications

  • A novel synthesis method for 1H-pyrazolo[3,4-b]quinolines, which are used as luminophores in electroluminescent devices, has been developed. This involves heating a mixture of aromatic aldehyde, 3-substituted 1-phenyl-4,5-dihydro-1H-pyrazol-5-one, and aromatic amine (K. Chaczatrian et al., 2004).

Antimicrobial Agent Synthesis

  • Research on pyrazolo[3,4-d]pyrimidine derivatives, including the reaction of 4-hydrazino-8-(trifluoromethyl)quinoline with different reactants, shows potential for creating antimicrobial agents. These compounds have been tested for antibacterial and antifungal activities (B. S. Holla et al., 2006).

Molecular Structure Studies

  • Studies on new derivatives from the ciprofloxacin fluoroquinoline family, including molecular and crystal structure determinations, have been conducted. These studies provide insights into the structural features of fluoroquinolines, which could be relevant for derivatives like (R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo(4,3-c)quinoline (Z. B. Tomišić et al., 2002).

Cytotoxicity Studies

  • Convergent synthesis of polysubstituted methanones, including those with pyrazole and quinoline moieties, has been explored. These compounds have shown significant cytotoxicity in human leukocytes at high concentrations, indicating potential for medical research applications (H. Bonacorso et al., 2016).

Antibacterial Properties

  • Research into 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids with varying side chains has demonstrated their potential as quinolone antibacterials. These compounds have been compared to reference quinolones like ciprofloxacin, showing enhanced potency (J. Domagala et al., 1988).

Synthesis of Pyrazoloquinolines

  • Several methods have been developed for synthesizing pyrazoloquinolines, including one-pot synthesis techniques. These methods facilitate the creation of various substituted pyrazoloquinolines, potentially useful in pharmaceutical and chemical research (Jun-ya Kato et al., 2014).

properties

CAS RN

959997-22-9

Product Name

(R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo(4,3-c)quinoline

Molecular Formula

C20H14F5N3O2S

Molecular Weight

455.403

IUPAC Name

(4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline

InChI

InChI=1S/C20H14F5N3O2S/c21-15-7-13-17(8-16(15)22)28(19(10-1-2-10)14-9-26-27-18(13)14)31(29,30)12-5-3-11(4-6-12)20(23,24)25/h3-10,19H,1-2H2,(H,26,27)/t19-/m1/s1

InChI Key

XODSHWXKSMPDRP-LJQANCHMSA-N

SMILES

C1CC1C2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3

synonyms

(4R)-4-cyclopropyl-7,8-difluoro-4,5-dihydro-5-[[4-(trifluoromethyl)phenyl]sulfonyl]-1H-Pyrazolo[4,3-                              c]quinoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo(4,3-c)quinoline
Reactant of Route 2
(R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo(4,3-c)quinoline
Reactant of Route 3
(R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo(4,3-c)quinoline
Reactant of Route 4
(R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo(4,3-c)quinoline
Reactant of Route 5
Reactant of Route 5
(R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo(4,3-c)quinoline
Reactant of Route 6
(R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo(4,3-c)quinoline

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